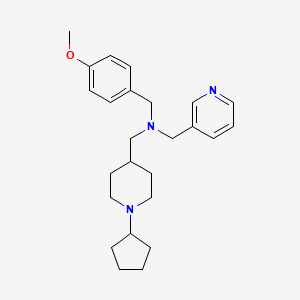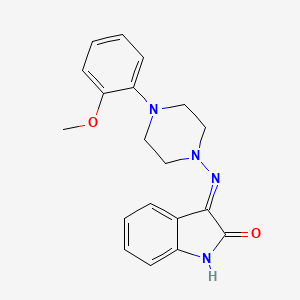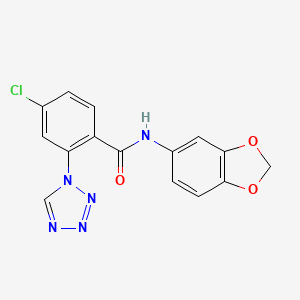![molecular formula C22H18N2O4 B6136080 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B6136080.png)
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a benzamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the hydroxy and methoxy groups. Common reaction conditions include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts, and the reactions are often carried out under reflux conditions in solvents like ethanol or water .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable processes that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the benzamide moiety can produce an amine derivative .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal enzyme activity. In cancer cells, it may induce apoptosis by interacting with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(2-hydroxy-5-methylphenyl)benzoxazole
- 2-(4-hydroxyphenyl)benzoxazole
- 2-(3-methoxyphenyl)benzoxazole
Uniqueness
What sets N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups allows for versatile chemical modifications, while the benzamide moiety enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-6-9-20-18(10-13)24-22(28-20)17-12-15(7-8-19(17)25)23-21(26)14-4-3-5-16(11-14)27-2/h3-12,25H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHEXQTYXSZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6136026.png)
![4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)
![1-[4-(4-Methylphenoxy)but-2-ynyl]piperazine](/img/structure/B6136034.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6136039.png)

![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6136049.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-(2-phenylethyl)urea](/img/structure/B6136062.png)
![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136086.png)
![2-{2-[(E)-2-((E)-1-{2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE](/img/structure/B6136094.png)

